2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole
Overview
Description
2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole (2-BP-DH-OX) is an organic compound belonging to the oxazole family. It is a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. It has been used in various scientific research applications due to its unique properties.
Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis : Oxazoline ligands, such as 4,5-Dihydro-1,3-oxazole, are used in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design, straightforward synthesis, and modulation of chiral centers near donor atoms. This is particularly relevant in the field of coordination chemistry, emphasizing structural characterization in solid state and solution (Gómez, Muller, & Rocamora, 1999).
Antimicrobial Activities : Compounds containing heterocyclic rings such as oxazoles and triazoles have significant biological activities, including antimicrobial properties. For instance, a study on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one found it to exhibit antimicrobial activity against various bacteria and Leishmania major species (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Synthesis of Novel Compounds : Oxazoles and triazoles are key structural motifs in synthesizing new compounds with potential pharmacological applications. The versatility of these structures allows for the creation of diverse and biologically active molecules, as evidenced in various synthesis studies (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Novel Anti-Inflammatory Agents : Certain benzoxazole derivatives, related to oxazoles, have been identified as selective ligands for cyclooxygenase-2 (COX-2), a key enzyme in inflammation. These compounds exhibit significant in vivo anti-inflammatory potency, comparable to clinical NSAIDs (Seth, Garg, Kumar, Purohit, Meena, Goyal, Banerjee, & Chakraborti, 2014).
Catalytic Applications : Oxazoles play a crucial role in catalysis. For example, a study on the [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy highlights the significance of oxazoles in developing new catalytic methods (Luo, Ji, Li, & Zhang, 2012).
Drug Metabolism and Pharmacokinetics : The metabolic transformation of oxazole compounds in the liver has been studied, revealing the role of enzymes like aldehyde oxidase in converting oxazoles to oxazolones, which has implications for drug metabolism and pharmacokinetics (Arora, Philip, Huang, & Shu, 2012).
properties
IUPAC Name |
2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJQTHCDSIMQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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